1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
Description
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Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-24-9-8-15-11-16(5-6-17(15)24)18(25)13-23-21(26)22-12-14-4-7-19(27-2)20(10-14)28-3/h4-11,18,25H,12-13H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWCPWMIXLQARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name: 1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
- Molecular Formula: C22H24N2O4
- Molecular Weight: 368.44 g/mol
Structural Features
The presence of both methoxy groups on the benzyl moiety and an indole derivative contributes to its unique chemical properties, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding: It may act as a ligand for specific receptors, influencing cellular responses.
Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical cancer) | 5.0 |
| Compound B | MCF7 (breast cancer) | 4.5 |
| This compound | A549 (lung cancer) | TBD |
Antimicrobial Activity
In addition to anticancer properties, the compound has been explored for its antimicrobial potential. Preliminary studies suggest it may possess activity against both Gram-positive and Gram-negative bacteria, although specific efficacy data remain to be fully characterized.
Study on Immune Modulation
A study conducted on immune cells demonstrated that the compound could enhance the activity of mouse splenocytes in the presence of recombinant PD-1/PD-L1 proteins. The results indicated a significant rescue effect on immune cell function at concentrations as low as 100 nM, suggesting potential applications in cancer immunotherapy .
In Vivo Studies
In vivo studies are necessary to validate the efficacy and safety of this compound. Current research is focused on assessing its pharmacokinetics and toxicological profiles in animal models.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound C | Lacks methoxy groups | Lower anticancer activity |
| Compound D | Contains additional halogen substituents | Enhanced antimicrobial properties |
This comparison highlights how specific structural elements can influence biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
